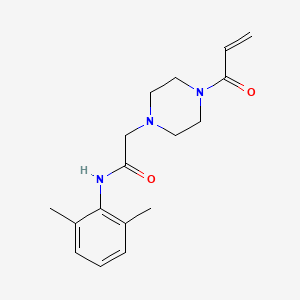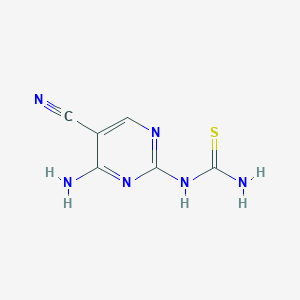
2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a piperazine ring substituted with an acryloyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Acryloylation: The piperazine ring is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the acryloyl group.
Acetamide Formation: The final step involves the reaction of the acryloylated piperazine with 2,6-dimethylphenylacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the acetamide.
Reduction: Reduced forms of the acryloyl group.
Substitution: Substituted derivatives at the acryloyl group.
Scientific Research Applications
2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Application in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The acryloyl group could participate in covalent bonding with biological molecules, while the piperazine ring may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide: can be compared with other acetamides and piperazine derivatives such as:
Uniqueness
- The presence of both the acryloyl and dimethylphenyl groups in This compound may confer unique chemical and biological properties, such as enhanced reactivity and specific binding interactions.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C17H23N3O2/c1-4-16(22)20-10-8-19(9-11-20)12-15(21)18-17-13(2)6-5-7-14(17)3/h4-7H,1,8-12H2,2-3H3,(H,18,21) |
InChI Key |
DOFLIIAZTFZSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B11032527.png)
![1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11032534.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11032539.png)
![4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032548.png)
![N'-[6-(4-methoxyphenyl)-5-(methylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-N,N-dimethylimidoformamide](/img/structure/B11032556.png)

![4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide](/img/structure/B11032569.png)
![N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide](/img/structure/B11032577.png)
![Tetramethyl 5',5',8'-trimethyl-6'-(naphthalen-2-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032582.png)
![2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11032602.png)
![7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11032604.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11032610.png)
![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[5-oxo-1-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032612.png)
![N-(4-ethylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11032618.png)
